molecular formula C7H11ClO2S B2711213 3-Cyclopropylcyclobutane-1-sulfonyl chloride CAS No. 2375259-68-8

3-Cyclopropylcyclobutane-1-sulfonyl chloride

Cat. No. B2711213
CAS RN: 2375259-68-8
M. Wt: 194.67
InChI Key: KSZLKZILXPFEMF-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2172527-68-1 . It has a molecular weight of 208.71 . The IUPAC name for this compound is [1,1’-bi(cyclobutane)]-3-sulfonyl chloride .


Synthesis Analysis

Sulfonyl chlorides can be synthesized by chlorosulfonation . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields . The procedure is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .

Scientific Research Applications

Stereospecific Synthesis and Medicinal Applications

  • Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones

    Utilizing 1-sulfonylcyclopropanols as cyclopropanone equivalents in a formal vinylidene insertion process, researchers developed a general synthetic route to enantioenriched alkylidenecyclobutanones. This method highlights the versatility of sulfonyl compounds in stereospecific synthesis, relevant for producing chiral molecules in drug development (Poteat & Lindsay, 2021).

  • Catalytic Decarboxylative Radical Sulfonylation

    The study introduced a decarboxylative radical sulfonylation technique using sulfinates, showcasing a method for the synthesis of sulfones, a key structural motif in pharmaceuticals. This underscores the role of sulfonyl derivatives in creating compounds with potential pharmaceutical applications (He et al., 2020).

Material Science and Catalysis

  • Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

    A polymer-supported sulfonyl chloride was utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, demonstrating the importance of sulfonyl chloride derivatives in materials science and solid-phase organic synthesis (Holte et al., 1998).

  • Intermolecular [2 + 2] Photocycloaddition

    The study on 2-aryl-1-sulfonyl-substituted cyclobutanes prepared via intermolecular [2 + 2] photocycloaddition from α,β-unsaturated sulfones demonstrates the application of sulfonyl compounds in developing novel materials and chemical transformations (Jeremias et al., 2021).

Novel Synthetic Methods

  • Nucleophilic Substitutions Catalyzed by Palladium(0)

    Highlighting the versatility of cyclopropyl and cyclobutyl systems, this research demonstrates the use of cyclopropyl esters and chlorides in palladium-catalyzed nucleophilic substitutions, contributing to the synthesis of complex organic molecules (Stolle et al., 1992).

  • Convergent Synthesis of Polyalkylated Cyclopropane Derivatives

    The research focused on the enantioselective synthesis of cyclopropane derivatives, emphasizing the strategic importance of cyclopropane as a structural element in naturally occurring compounds and its synthetic versatility (Abramovitch et al., 2008).

properties

IUPAC Name

3-cyclopropylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLKZILXPFEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylcyclobutane-1-sulfonyl chloride

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